molecular formula C17H20N6O B2901364 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide CAS No. 405222-60-8

4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide

Cat. No.: B2901364
CAS No.: 405222-60-8
M. Wt: 324.388
InChI Key: LDHIZDYQCCLGRS-UHFFFAOYSA-N
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Description

4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Pyrazolopyridazine deriv. 9, also known as 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide, has been identified as a potent inhibitor of CDK1/cyclin B . CDK1/cyclin B is a key regulator of the cell cycle, playing a crucial role in cell division and proliferation .

Mode of Action

The compound interacts with its target, CDK1/cyclin B, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase . The exact molecular interactions between the compound and its target are still under investigation.

Biochemical Pathways

The inhibition of CDK1/cyclin B by Pyrazolopyridazine deriv. 9 affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrazolopyridazine derivThe compound’s potency against its target suggests that it has sufficient bioavailability to exert its effects

Result of Action

The primary result of Pyrazolopyridazine deriv. 9’s action is the inhibition of cell division and proliferation . By disrupting the cell cycle, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

Action Environment

The efficacy and stability of Pyrazolopyridazine deriv. 9 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyridazine core, followed by the introduction of the dimethylamino and butanamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4,5-diphenyl-2,3-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-one
  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-phenyl-

Uniqueness

4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide is unique due to its specific structural features, such as the presence of the dimethylamino and butanamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-23(2)10-6-9-15(24)18-16-13-11-14(12-7-4-3-5-8-12)19-21-17(13)22-20-16/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHIZDYQCCLGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)NC1=NNC2=NN=C(C=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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